(6Z)-5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenoxyethoxy group, and a thiadiazolo-pyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.
Attachment of the Phenoxyethoxy Group: This can be done through etherification reactions.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazole derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of 5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C22H17F3N4O4S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H17F3N4O4S/c1-31-17-12-13(7-8-16(17)33-10-9-32-14-5-3-2-4-6-14)11-15-18(26)29-21(27-19(15)30)34-20(28-29)22(23,24)25/h2-8,11-12,26H,9-10H2,1H3/b15-11-,26-18? |
InChI Key |
DCKYSKNUBQZDQZ-QWBJJFOOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.